N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Scientific Research Applications
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to protein aggregation and misfolding, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Chemical Biology: It serves as a probe in chemical biology to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in the biosynthesis of essential bacterial cell wall components, leading to the death of the bacterial cells.
Protein Aggregation: It modulates the aggregation of proteins such as alpha-synuclein and tau, which are implicated in neurodegenerative diseases.
Molecular Pathways: The compound affects various molecular pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)-2-(4-methylphenoxy)acetamide
- 5-nitro-1,2-benzothiazol-3-amine
Uniqueness
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both nitro and methyl groups on the benzothiazole ring enhances its potential as a therapeutic agent and a versatile chemical probe .
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-9-7-13-11(8-12(9)18(20)21)16-15(22-13)17-14(19)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17,19) |
InChI Key |
XPTQVTBXARUFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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